molecular formula C20H19BrN2O B2471592 6-bromo-4-phenyl-3-(piperidin-1-yl)quinolin-2(1H)-one CAS No. 381170-31-6

6-bromo-4-phenyl-3-(piperidin-1-yl)quinolin-2(1H)-one

Cat. No. B2471592
CAS RN: 381170-31-6
M. Wt: 383.289
InChI Key: BCCSQAHCNALBMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-bromo-4-phenyl-3-(piperidin-1-yl)quinolin-2(1H)-one” is a chemical compound with the molecular formula C20H19BrN2O . It has an average mass of 383.282 Da and a monoisotopic mass of 382.068054 Da .

Scientific Research Applications

Corrosion Inhibitors

Quinoline derivatives, including those structurally related to 6-bromo-4-phenyl-3-(piperidin-1-yl)quinolin-2(1H)-one, have been extensively studied for their anticorrosive properties. These compounds are known for their high electron density and ability to form stable chelating complexes with metallic surfaces, thereby preventing corrosion. The review by Verma, Quraishi, and Ebenso (2020) emphasizes the effectiveness of quinoline derivatives as corrosion inhibitors due to their polar substituents which facilitate strong adsorption on metal surfaces (Verma, Quraishi, & Ebenso, 2020).

Pharmacological Implications

The pharmacological significance of quinoline derivatives has been highlighted in their use as selective inhibitors for various cytochrome P450 isoforms, critical for drug metabolism and potential drug-drug interactions. The review by Khojasteh et al. (2011) details the potency and selectivity of chemical inhibitors of major human hepatic CYP isoforms, underscoring the importance of quinoline derivatives in deciphering the involvement of specific CYP isoforms (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Optoelectronic Materials

Quinoline and quinazoline derivatives are being explored for their applications in optoelectronic materials due to their luminescent properties. Lipunova et al. (2018) discuss the incorporation of quinazoline and pyrimidine rings into π-extended conjugated systems, which has proven valuable in creating novel materials for organic light-emitting diodes (OLEDs), photovoltaic cells, and colorimetric pH sensors. This research indicates the potential of quinoline derivatives in the development of advanced optoelectronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

properties

IUPAC Name

6-bromo-4-phenyl-3-piperidin-1-yl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O/c21-15-9-10-17-16(13-15)18(14-7-3-1-4-8-14)19(20(24)22-17)23-11-5-2-6-12-23/h1,3-4,7-10,13H,2,5-6,11-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCSQAHCNALBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-4-phenyl-3-(piperidin-1-yl)quinolin-2(1H)-one

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